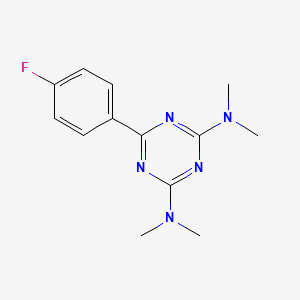
s-Triazine, 2,4-bis(dimethylamino)-6-(p-fluorophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
s-Triazine, 2,4-bis(dimethylamino)-6-(p-fluorophenyl)- is a derivative of s-Triazine, a class of nitrogen-containing heterocyclic compounds. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The presence of dimethylamino and fluorophenyl groups in this compound may impart unique chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of s-Triazine, 2,4-bis(dimethylamino)-6-(p-fluorophenyl)- typically involves the reaction of cyanuric chloride with dimethylamine and p-fluoroaniline. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under controlled temperature and pH conditions. The reaction mechanism involves nucleophilic substitution, where the chlorine atoms on the cyanuric chloride are replaced by the dimethylamino and fluorophenyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
s-Triazine, 2,4-bis(dimethylamino)-6-(p-fluorophenyl)- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding oxides, while reduction may yield amines or other reduced forms.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May be used in the study of enzyme inhibition or as a ligand in biochemical assays.
Industry: Used in the production of materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of s-Triazine, 2,4-bis(dimethylamino)-6-(p-fluorophenyl)- would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of dimethylamino and fluorophenyl groups may influence its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
s-Triazine: The parent compound, known for its wide range of applications.
2,4,6-Tris(dimethylamino)-s-Triazine: A similar compound with three dimethylamino groups.
2,4,6-Tris(p-fluorophenyl)-s-Triazine: A compound with three fluorophenyl groups.
Uniqueness
s-Triazine, 2,4-bis(dimethylamino)-6-(p-fluorophenyl)- is unique due to the combination of dimethylamino and fluorophenyl groups, which may impart distinct chemical and physical properties compared to other s-Triazine derivatives.
Eigenschaften
CAS-Nummer |
43027-27-6 |
|---|---|
Molekularformel |
C13H16FN5 |
Molekulargewicht |
261.30 g/mol |
IUPAC-Name |
6-(4-fluorophenyl)-2-N,2-N,4-N,4-N-tetramethyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C13H16FN5/c1-18(2)12-15-11(16-13(17-12)19(3)4)9-5-7-10(14)8-6-9/h5-8H,1-4H3 |
InChI-Schlüssel |
XAHDJBWAPOPLMS-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=NC(=NC(=N1)C2=CC=C(C=C2)F)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



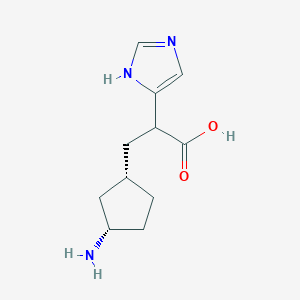
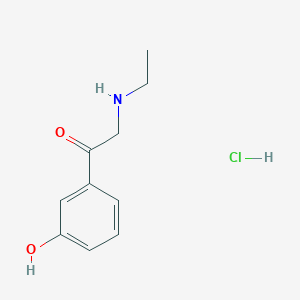
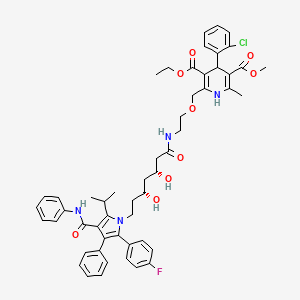
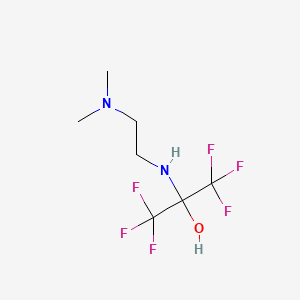
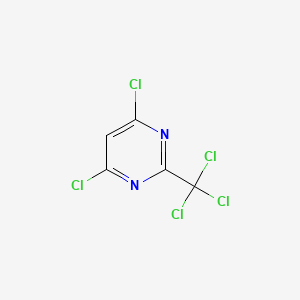
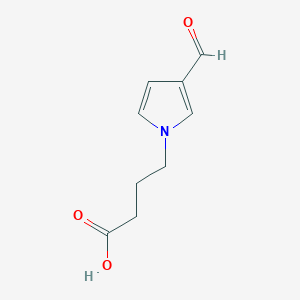
![(2S)-3-hydroxy-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]propanoic acid](/img/structure/B13424489.png)

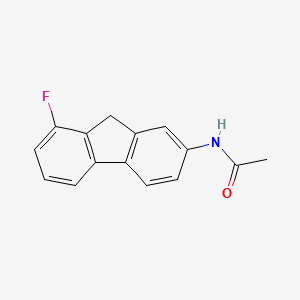
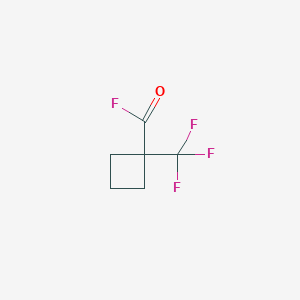
![1-[3-(Dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-5-isobenzofurancarboxaldehyde Oxime](/img/structure/B13424501.png)
![2-(diethylamino)-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B13424505.png)
pyridine](/img/structure/B13424508.png)
